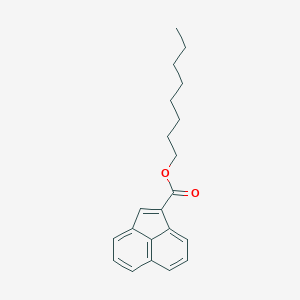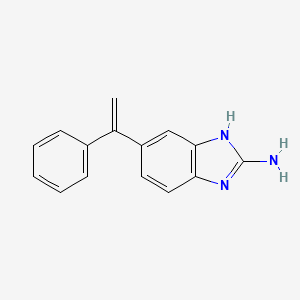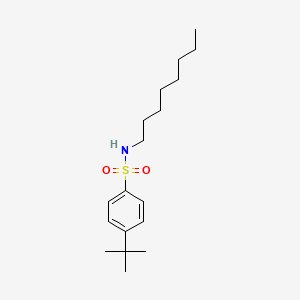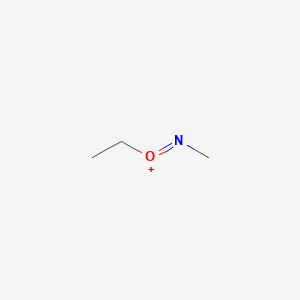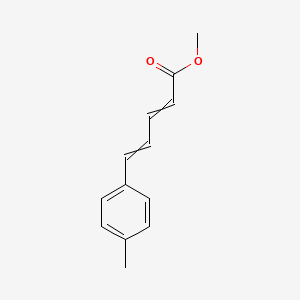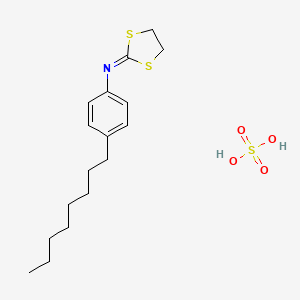
N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a dithiolan ring, an octylphenyl group, and an imine functionality, combined with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-octylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-octylphenylamine with a dithiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-octylphenyl)-1,3-dithiolan-2-imine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-octylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-octylphenyl)-1,3-dithiolan-2-imine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-octylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The dithiolan ring and sulfuric acid components may also contribute to its reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-octyl-N-(4-octylphenyl)aniline
- Bis(4-octylphenyl)amine
- 4-octyl-N-(4-octylphenyl)benzenamine
Uniqueness
N-(4-octylphenyl)-1,3-dithiolan-2-imine stands out due to its unique combination of a dithiolan ring, an octylphenyl group, and an imine functionality. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89388-46-5 |
|---|---|
Molecular Formula |
C17H27NO4S3 |
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-(4-octylphenyl)-1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C17H25NS2.H2O4S/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-17-19-13-14-20-17;1-5(2,3)4/h9-12H,2-8,13-14H2,1H3;(H2,1,2,3,4) |
InChI Key |
XXNSHBNOHKGPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
![1-Methyl-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14383729.png)
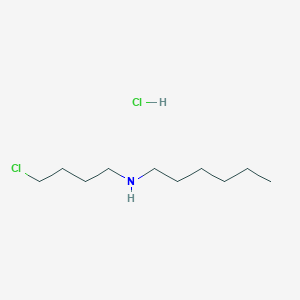
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
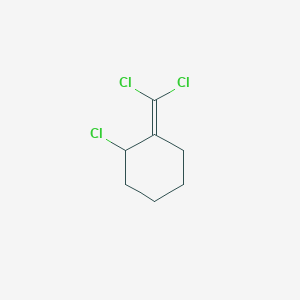
![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)
